![molecular formula C13H18SSn B14347397 Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane CAS No. 91312-30-0](/img/structure/B14347397.png)
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a butadiene moiety substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane typically involves the reaction of a stannane precursor with a suitable butadiene derivative. One common method involves the use of trimethyltin chloride and a phenylsulfanyl-substituted butadiene under specific reaction conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the butadiene moiety .
Scientific Research Applications
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane involves its interaction with molecular targets through its tin and phenylsulfanyl groups. These interactions can lead to the formation of complexes with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane: Similar structure but with a silicon atom instead of tin.
Trimethyl[3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]silane: Another related compound with a different substitution pattern on the butadiene moiety.
Uniqueness
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon analogs. This uniqueness makes it valuable for specific applications where the reactivity and properties of tin are advantageous .
Properties
CAS No. |
91312-30-0 |
|---|---|
Molecular Formula |
C13H18SSn |
Molecular Weight |
325.06 g/mol |
IUPAC Name |
trimethyl(3-phenylsulfanylbuta-1,3-dien-2-yl)stannane |
InChI |
InChI=1S/C10H9S.3CH3.Sn/c1-3-9(2)11-10-7-5-4-6-8-10;;;;/h4-8H,1-2H2;3*1H3; |
InChI Key |
POMQBQRSUMYCBE-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=C)C(=C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
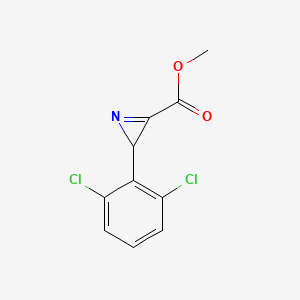

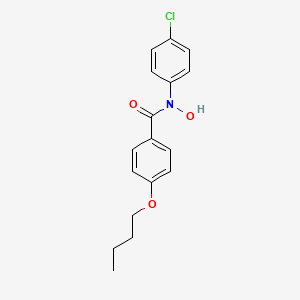
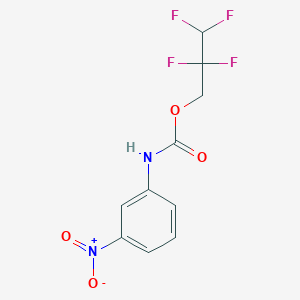

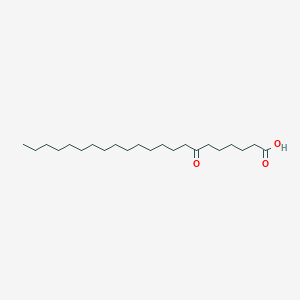
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)

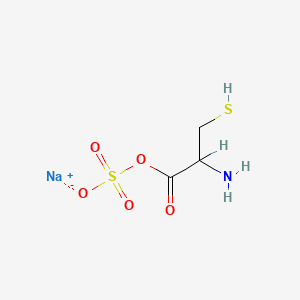
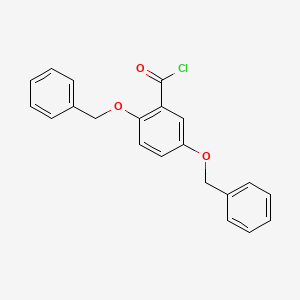

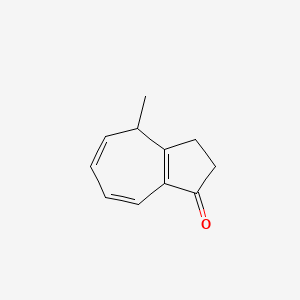
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
